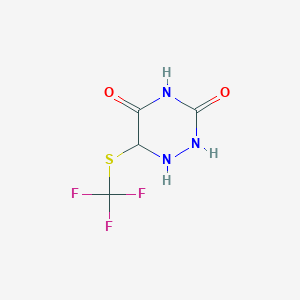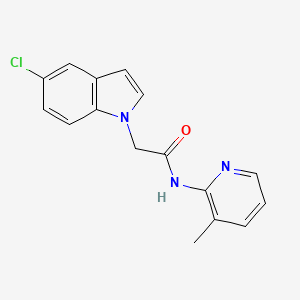
6-(Trifluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione is a compound characterized by the presence of a trifluoromethylsulfanyl group attached to a triazinane-dione core. This compound is of interest due to its unique chemical properties, which include high lipophilicity and strong electron-withdrawing effects. These properties make it valuable in various fields, including materials science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trichloromethanesulfenyl chloride, which is converted to trifluoromethyl tetrafluoro-λ6-sulfanyl chloride by oxidative chlorofluorination . This intermediate can then be reacted with substituted olefins and alkynes in the presence of triethylborane to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques such as flash chromatography and recrystallization ensures the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Trifluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of materials that require high stability and resistance to moisture.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione involves its interaction with molecular targets through its electron-withdrawing trifluoromethylsulfanyl group. This group can modulate the reactivity of the compound, facilitating interactions with various biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, although detailed studies are required to elucidate the exact mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethyl tetrafluoro-λ6-sulfanyl-substituted alkenes
- Tetrafluoro(trifluoromethyl)-λ6-sulfanylethyl acrylate
Uniqueness
6-(Trifluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione is unique due to its specific triazinane-dione core combined with the trifluoromethylsulfanyl group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and strong electron-withdrawing effects, which are not commonly found in other similar compounds.
Properties
Molecular Formula |
C4H4F3N3O2S |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
6-(trifluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione |
InChI |
InChI=1S/C4H4F3N3O2S/c5-4(6,7)13-2-1(11)8-3(12)10-9-2/h2,9H,(H2,8,10,11,12) |
InChI Key |
YJMLLBJDWSDQEU-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NC(=O)NN1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]-2-[4-(methylsulfanyl)phenoxy]ethan-1-one](/img/structure/B12190193.png)
![N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12190195.png)
![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B12190202.png)
![2-methoxy-N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12190209.png)
![(4E)-4-[hydroxy(4-propoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12190214.png)
![N-(2,5-dimethoxyphenyl)-5-[(phenylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12190223.png)

![7-(2,4-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B12190236.png)
![1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12190242.png)
![N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12190252.png)
![2-[1-(4-Methylphenyl)benzimidazol-2-ylthio]acetic acid](/img/structure/B12190254.png)
![3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B12190267.png)
![2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methylsulfonate](/img/structure/B12190280.png)

